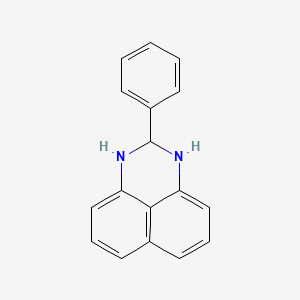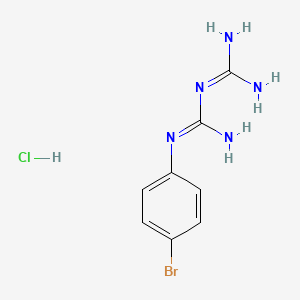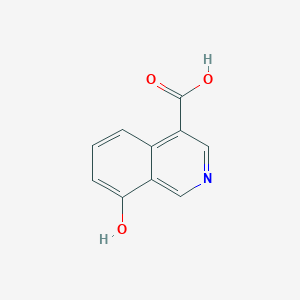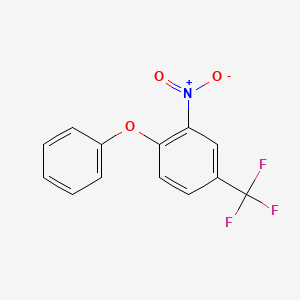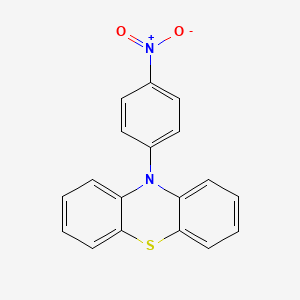
Pentanenitrile, 3-hydroxy-, (3R)-
Descripción general
Descripción
Pentanenitrile, 3-hydroxy-, (3R)- is an organic compound with the molecular formula C5H9NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is part of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a carbon atom. The (3R) designation indicates the specific stereochemistry of the molecule, referring to the arrangement of atoms around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentanenitrile, 3-hydroxy-, (3R)- can be synthesized through several methods. One common approach involves the nucleophilic addition of hydrogen cyanide to an aldehyde or ketone, followed by a series of reactions to introduce the hydroxy group at the desired position. This process typically requires careful control of reaction conditions, such as temperature and pH, to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of Pentanenitrile, 3-hydroxy-, (3R)- often involves the use of catalytic hydrogenation of pentenenitriles. This method leverages the catalytic activity of specific metals to facilitate the addition of hydrogen atoms to the nitrile group, converting it into the desired hydroxy-nitrile compound. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentanenitrile, 3-hydroxy-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine, typically using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles, depending on the reagent used.
Aplicaciones Científicas De Investigación
Pentanenitrile, 3-hydroxy-, (3R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-catalyzed reactions and the development of chiral drugs.
Medicine: It serves as a precursor for the synthesis of bioactive compounds, such as ®-GABOB and ®-carnitine hydrochloride, which have therapeutic applications.
Industry: The compound is used in the production of polymers and materials, such as polyamides, which have applications in textiles and engineering.
Mecanismo De Acción
The mechanism of action of Pentanenitrile, 3-hydroxy-, (3R)- involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound can act as a substrate for enzymes that catalyze the formation of chiral intermediates. The hydroxy and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Propanenitrile: A simpler nitrile with a shorter carbon chain.
Butanenitrile: Similar structure but lacks the hydroxy group.
Hexanenitrile: Longer carbon chain without the hydroxy group.
Uniqueness
Pentanenitrile, 3-hydroxy-, (3R)- is unique due to its chiral center and the presence of both hydroxy and nitrile functional groups. This combination of features makes it a versatile intermediate in organic synthesis and valuable in the study of stereochemistry and chiral catalysis .
Propiedades
IUPAC Name |
(3R)-3-hydroxypentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-5(7)3-4-6/h5,7H,2-3H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHRDEQPODSZQL-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456443 | |
| Record name | Pentanenitrile, 3-hydroxy-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198561-27-2 | |
| Record name | Pentanenitrile, 3-hydroxy-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



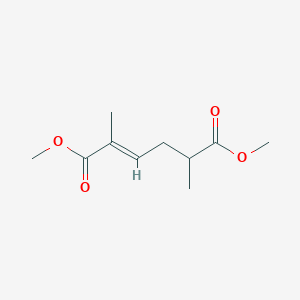
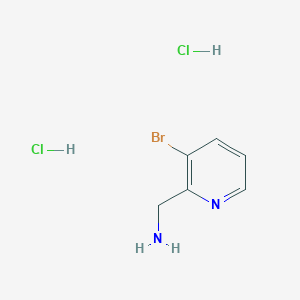
![3-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B3049146.png)
![rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B3049147.png)
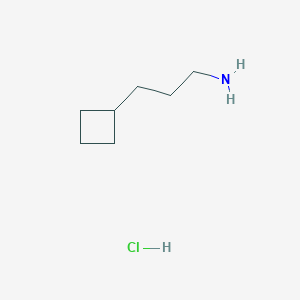
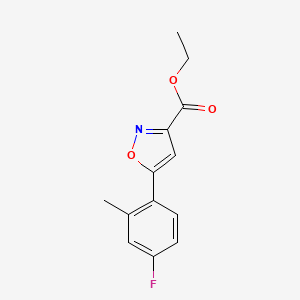
![[cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride](/img/structure/B3049155.png)
